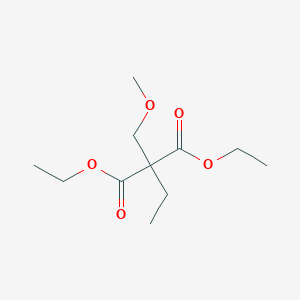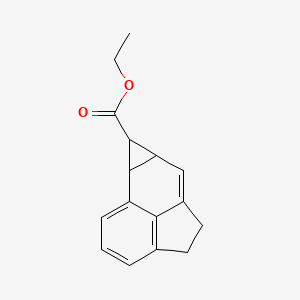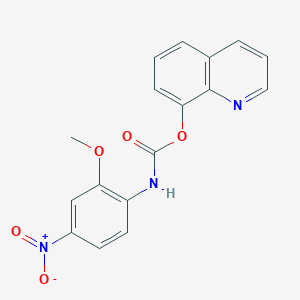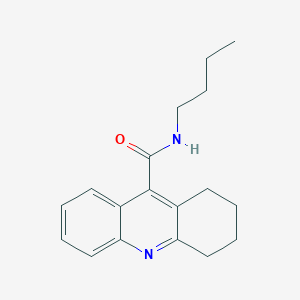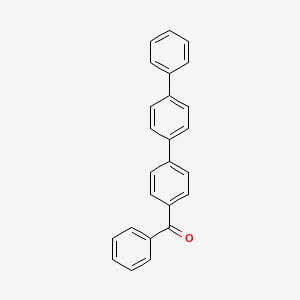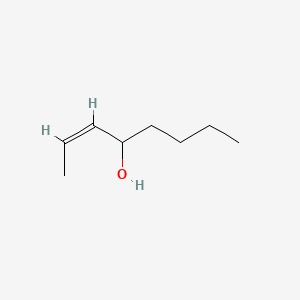
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C18H20O3S and a molecular weight of 316.422 g/mol . This compound is known for its unique structure, which combines a tetrahydronaphthalene moiety with a methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfonate group may play a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenemethanamine: Similar structure but with an amine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethylamine: Similar structure but with a methylamine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: The compound itself.
Uniqueness
This compound is unique due to the presence of both a tetrahydronaphthalene moiety and a methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
19063-23-1 |
|---|---|
Fórmula molecular |
C18H20O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalen-1-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O3S/c1-14-9-11-17(12-10-14)22(19,20)21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-3,5,8-12,16H,4,6-7,13H2,1H3 |
Clave InChI |
ADMICVKNOCRGAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



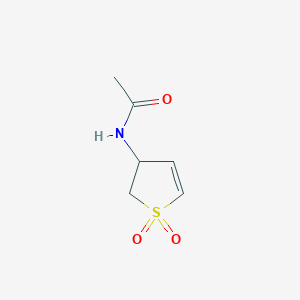

![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)



